Valeronitrile, 4-methyl-2-phenyl-
Description
BenchChem offers high-quality Valeronitrile, 4-methyl-2-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Valeronitrile, 4-methyl-2-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
5558-31-6 |
|---|---|
Molecular Formula |
C12H15N |
Molecular Weight |
173.25 g/mol |
IUPAC Name |
4-methyl-2-phenylpentanenitrile |
InChI |
InChI=1S/C12H15N/c1-10(2)8-12(9-13)11-6-4-3-5-7-11/h3-7,10,12H,8H2,1-2H3 |
InChI Key |
IOECVHZGSYWTKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C#N)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Investigations of Chemical Transformations of Valeronitrile, 4 Methyl 2 Phenyl
Reactivity of the Nitrile Functional Group
The nitrile or cyano (-C≡N) group is a versatile functional group characterized by a polarized triple bond, with the nitrogen atom being more electronegative than the carbon. This polarity renders the carbon atom electrophilic and susceptible to nucleophilic attack. msu.edu
Nucleophilic Reactivity at the Cyano Carbon
The electrophilic carbon atom of the nitrile group in Valeronitrile (B87234), 4-methyl-2-phenyl-, is the primary site for nucleophilic attack. Strong, anionic nucleophiles add directly to the carbon-nitrogen triple bond to form an intermediate imine anion. msu.edu Subsequent protonation during workup yields an imine, which can often undergo further reaction depending on the nucleophile and reaction conditions.
For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) are expected to react with Valeronitrile, 4-methyl-2-phenyl-, to form a ketone after hydrolysis of the intermediate imine. This reaction proceeds through the formation of an imine salt which is then hydrolyzed.
Table 1: Expected Products from Nucleophilic Addition to Valeronitrile, 4-methyl-2-phenyl-
| Nucleophile | Intermediate Product | Final Product (after hydrolysis) |
|---|---|---|
| Grignard Reagent (e.g., CH₃MgBr) | Imine anion salt | 5-Methyl-3-phenylhexan-2-one |
| Organolithium (e.g., n-BuLi) | Imine anion salt | 1-Phenyl-2-methylheptan-3-one |
| Lithium aluminum hydride (LiAlH₄) | Imine anion | 4-Methyl-2-phenylpentan-1-amine |
This table illustrates the expected products based on the general reactivity of nitriles with strong nucleophiles.
Weaker, neutral nucleophiles, such as water or alcohols, generally require activation of the nitrile group by an acid catalyst. msu.edu Protonation of the nitrile nitrogen increases the electrophilicity of the cyano carbon, facilitating the attack by the weaker nucleophile. msu.edu
Electrophilic Activation and Addition Mechanisms
Acid-catalyzed hydrolysis of Valeronitrile, 4-methyl-2-phenyl-, is anticipated to proceed through protonation of the nitrile nitrogen, followed by the attack of water. This leads to the formation of a protonated amide intermediate, which can then be further hydrolyzed to a carboxylic acid, 4-methyl-2-phenylpentanoic acid, and an ammonium (B1175870) ion. The mechanism involves a series of proton transfer steps and nucleophilic additions.
Redox Chemistry
The nitrile group can undergo both oxidation and reduction, leading to a variety of products.
Oxidation Pathways and Product Characterization
Reduction Mechanisms Leading to Primary Amine Derivatives
The reduction of the nitrile group to a primary amine is a fundamental and widely used transformation. For Valeronitrile, 4-methyl-2-phenyl-, this reaction would yield 4-methyl-2-phenylpentan-1-amine. This reduction can be achieved using various reducing agents, with the mechanism depending on the specific reagent.
Catalytic Hydrogenation: In the presence of metal catalysts such as palladium, platinum, or nickel, nitriles can be hydrogenated to primary amines. The reaction conditions, including pressure and temperature, can influence the selectivity, with the potential for secondary and tertiary amine formation as byproducts.
Chemical Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of nitriles to primary amines. The mechanism involves the nucleophilic attack of hydride ions (H⁻) on the electrophilic carbon of the nitrile group. Two successive additions of hydride occur, leading to a dianionic intermediate which, upon aqueous workup, is protonated to the primary amine.
More recently, milder and more selective reagents have been developed. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) has been shown to reduce a variety of aliphatic and aromatic nitriles to primary amines in excellent yields. wikipedia.org The presence of electron-donating or withdrawing groups on the aromatic ring can influence the reaction rate, with electron-withdrawing groups generally accelerating the reduction. wikipedia.org Given the phenyl group in Valeronitrile, 4-methyl-2-phenyl-, its electronic properties would play a role in the kinetics of such reductions.
Table 2: Reagents for the Reduction of Valeronitrile, 4-methyl-2-phenyl- to its Primary Amine
| Reagent | General Conditions | Expected Product |
|---|---|---|
| H₂/Pd, Pt, or Ni | Elevated pressure and temperature | 4-Methyl-2-phenylpentan-1-amine |
| LiAlH₄ followed by H₂O | Anhydrous ether or THF, then aqueous workup | 4-Methyl-2-phenylpentan-1-amine |
| Diisopropylaminoborane/cat. LiBH₄ | THF, room temperature to reflux | 4-Methyl-2-phenylpentan-1-amine |
| Ammonia-borane/TiCl₄ | Diethyl ether, room temperature | 4-Methyl-2-phenylpentan-1-amine |
This table provides a summary of common methods for the reduction of nitriles, which are applicable to Valeronitrile, 4-methyl-2-phenyl-.
Substitution Reactions
The carbon atom alpha to the nitrile group in Valeronitrile, 4-methyl-2-phenyl-, is acidic due to the electron-withdrawing nature of the cyano group, which can stabilize a negative charge on the adjacent carbon through resonance. This allows for deprotonation by a strong base to form a resonance-stabilized carbanion, often referred to as a nitrile enolate. fiveable.me
This nucleophilic carbanion can then participate in SN2 reactions with various electrophiles, such as alkyl halides, leading to the formation of a new carbon-carbon bond at the alpha position. fiveable.me This alpha-alkylation is a powerful tool for the synthesis of more complex substituted nitriles. The choice of base is crucial to effectively deprotonate the alpha-carbon without significantly attacking the nitrile group itself. Sterically hindered strong bases like lithium diisopropylamide (LDA) are often employed for this purpose.
The stereochemistry of the starting material, Valeronitrile, 4-methyl-2-phenyl-, which possesses a chiral center at the alpha-carbon, adds another layer of complexity. The formation of the planar enolate intermediate would lead to a loss of the original stereochemical information. Subsequent reaction with an electrophile could result in a racemic mixture or, depending on the reaction conditions and reagents, could potentially be controlled to favor one stereoisomer over the other.
Table 3: Illustrative Alpha-Substitution Reaction of Valeronitrile, 4-methyl-2-phenyl-
| Base | Electrophile | Expected Product |
|---|---|---|
| Lithium diisopropylamide (LDA) | Methyl iodide (CH₃I) | 2,4-Dimethyl-2-phenylvaleronitrile |
| Sodium amide (NaNH₂) | Benzyl (B1604629) bromide (C₆H₅CH₂Br) | 2-Benzyl-4-methyl-2-phenylvaleronitrile |
This table demonstrates the expected outcome of alpha-substitution reactions based on general principles of nitrile enolate chemistry.
Exploration of Cyano Group Replacement Reactions
The cyano group of nitriles is a versatile functional group that can be transformed into a variety of other functionalities. For Valeronitrile, 4-methyl-2-phenyl-, replacement of the cyano group would likely proceed through mechanisms common to aliphatic nitriles.
Hydrolysis: One of the most fundamental transformations is the hydrolysis of the nitrile to a carboxylic acid or an amide. Under acidic or basic conditions, the carbon-nitrogen triple bond is susceptible to nucleophilic attack by water or hydroxide (B78521) ions. The reaction proceeds through a tetrahedral intermediate, leading first to an amide (4-methyl-2-phenylpentanamide) which can then be further hydrolyzed to the corresponding carboxylic acid (4-methyl-2-phenylpentanoic acid) and ammonia (B1221849) or an ammonium salt.
Reduction: The cyano group can be reduced to a primary amine (4-methyl-2-phenylpentan-1-amine) using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is crucial for the synthesis of various biologically active molecules.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the electrophilic carbon of the nitrile group. The initial product is an imine salt, which upon hydrolysis yields a ketone. For instance, reaction with methylmagnesium bromide would, after hydrolysis, produce 1-(4-methyl-2-phenylpentyl)ethan-1-one.
While specific studies on Valeronitrile, 4-methyl-2-phenyl- are limited, research on similar structures like 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles has shown that the cyano group can participate in or be cleaved during complex transformations, such as base-assisted cyclization reactions that may involve side reactions leading to the cleavage of the cyano group. nih.gov
Cyclization and Rearrangement Reactions
Intramolecular Cyclization Studies Involving the Valeronitrile Moiety
Intramolecular cyclization reactions offer a powerful strategy for the synthesis of cyclic compounds. For derivatives of Valeronitrile, 4-methyl-2-phenyl-, the nitrile group and the phenyl ring can both participate in such reactions.
A well-known reaction involving a nitrile and an aromatic ring is the Pictet-Spengler reaction , which typically involves the cyclization of a β-arylethylamine. If the cyano group of Valeronitrile, 4-methyl-2-phenyl- were reduced to an amine, the resulting primary amine could potentially undergo cyclization if an activating group were present on the phenyl ring.
Another possibility is the Friedel-Crafts-type cyclization . If the valeronitrile chain contained an electrophilic center, such as a carbonyl group introduced through modification of the isobutyl moiety, it could undergo an intramolecular reaction with the phenyl ring to form a fused ring system.
Studies on related molecules, such as 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, demonstrate that intramolecular cyclization can be a facile process. nih.gov In these cases, the presence of an appropriately positioned nucleophile (the amino group) and an electrophilic center (the ketone) drives the formation of a new ring. This highlights the potential for derivatives of Valeronitrile, 4-methyl-2-phenyl- to undergo similar transformations. For instance, introducing an amino group at the ortho position of the phenyl ring could lead to intramolecular cyclization onto the nitrile carbon, a process known as the Bernthsen acridine (B1665455) synthesis if the nitrile were activated.
Rearrangement Phenomena in Derivatives
Derivatives of Valeronitrile, 4-methyl-2-phenyl- could be susceptible to various molecular rearrangements, which are common in organic chemistry and often lead to the formation of more stable products. libretexts.org
Wagner-Meerwein Rearrangements: If a carbocation were to be generated on the valeronitrile backbone, for example, through the protonation and loss of a hydroxyl group (if the isobutyl group were to be oxidized), a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation. Given the structure of Valeronitrile, 4-methyl-2-phenyl-, a hydride shift from the tertiary carbon of the isobutyl group to an adjacent carbocation would be a plausible rearrangement.
Pinacol-type Rearrangements: If a derivative containing a 1,2-diol functionality were prepared from the valeronitrile, it could undergo a pinacol (B44631) rearrangement under acidic conditions. libretexts.org This involves the migration of an alkyl or aryl group to an adjacent carbocationic center, resulting in the formation of a ketone or aldehyde.
Beckmann Rearrangement: While not a direct rearrangement of the valeronitrile itself, if the cyano group were converted to a ketoxime derivative, it could undergo a Beckmann rearrangement. This acid-catalyzed reaction would transform the oxime into an amide. libretexts.org
Although specific examples of these rearrangements for Valeronitrile, 4-methyl-2-phenyl- are not readily found in the literature, the general principles of these classic organic reactions suggest that suitably functionalized derivatives would likely exhibit such reactivity.
Computational Chemistry and Theoretical Modeling of Valeronitrile, 4 Methyl 2 Phenyl
Quantum Chemical Studies
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These ab initio and Density Functional Theory (DFT) methods are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecular system, yielding information about its electronic structure, stability, and other key characteristics. nih.gov
The electronic structure of Valeronitrile (B87234), 4-methyl-2-phenyl- would be investigated by calculating the molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov Natural Bond Orbital (NBO) analysis would also be performed to understand the charge distribution, hybridization, and the nature of the chemical bonds within the molecule. researchgate.net
Table 1: Illustrative Electronic Properties of Valeronitrile, 4-methyl-2-phenyl- (Hypothetical Data)
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the outermost electrons and susceptibility to electrophilic attack. |
| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |
| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Note: These values are hypothetical and based on typical ranges for similar organic molecules.
Table 2: Hypothetical Relative Energies of Valeronitrile, 4-methyl-2-phenyl- Conformers
| Conformer | Dihedral Angle (°)(N-C-C-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
| 1 (Global Minimum) | 178 | 0.00 | 75.3 |
| 2 | 65 | 1.20 | 14.7 |
| 3 | -68 | 1.25 | 10.0 |
Note: This data is for illustrative purposes only.
Reaction Mechanism Simulations
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By modeling the reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and understand the factors that control the reaction rate and outcome. researchgate.net
A plausible synthetic route to Valeronitrile, 4-methyl-2-phenyl- is the alkylation of phenylacetonitrile (B145931) with an appropriate alkyl halide, such as 1-bromo-3-methylbutane, in the presence of a base. Transition state theory would be used to locate the transition state structure for the nucleophilic substitution step. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. Vibrational frequency calculations are performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Table 3: Hypothetical Activation Energies for the Synthesis of Valeronitrile, 4-methyl-2-phenyl-
| Reaction Step | Activation Energy (kcal/mol) | Description |
| Deprotonation of Phenylacetonitrile | 5-10 | Formation of the carbanion intermediate. |
| Nucleophilic Attack on Alkyl Halide | 15-20 | The rate-determining step of the reaction. |
Note: These are hypothetical values for a plausible synthetic route.
DFT calculations are widely used to explore potential reaction pathways and to understand the energetics of a reaction. researchgate.net For the synthesis of Valeronitrile, 4-methyl-2-phenyl-, DFT could be used to compare different bases for the deprotonation of phenylacetonitrile or to investigate potential side reactions. By calculating the energies of all stationary points along the reaction coordinate, a detailed reaction profile can be constructed, providing insights into the mechanism and selectivity of the reaction.
Prediction of Reactivity and Selectivity
Computational methods can also be used to predict the reactivity and selectivity of a molecule without the need for experimental studies. This is particularly useful for designing new synthetic routes or for understanding the biological activity of a compound.
Conceptual DFT provides a framework for understanding chemical reactivity through various indices. For Valeronitrile, 4-methyl-2-phenyl-, these indices would be calculated to predict its behavior in chemical reactions. The Fukui function, for example, is used to identify the most electrophilic and nucleophilic sites in a molecule. jmaterenvironsci.com The local softness and electrophilicity indices can further refine these predictions. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack). jmaterenvironsci.com
Table 4: Hypothetical Reactivity Indices for Selected Atoms in Valeronitrile, 4-methyl-2-phenyl-
| Atom | Fukui Function (f-) for Electrophilic Attack | Fukui Function (f+) for Nucleophilic Attack | Description |
| Nitrile Carbon | Low | High | Predicted to be the primary site for nucleophilic attack. |
| Alpha-Carbon | High | Low | The most acidic proton, making it the likely site of deprotonation. |
| Phenyl Ring Carbons | Moderate | Moderate | Susceptible to electrophilic aromatic substitution. |
Note: This data is illustrative and intended to show the application of these computational tools.
Computational Assessment of Bond Dissociation Energies
The stability of a chemical compound is fundamentally related to the strength of its chemical bonds. Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required to break a specific bond homolytically, yielding two radical fragments. A higher BDE indicates a stronger bond. For a complex molecule like Valeronitrile, 4-methyl-2-phenyl-, computational methods, particularly Density Functional Theory (DFT), are invaluable for calculating the BDEs of its various bonds.
While specific computational studies providing a detailed BDE analysis for Valeronitrile, 4-methyl-2-phenyl- are not extensively available in the current literature, the principles of such calculations are well-established. These calculations typically involve optimizing the geometry of the molecule and the resulting radical fragments and then determining the energy difference between them. This information is crucial for understanding the molecule's thermal stability and its likely fragmentation pathways in mass spectrometry or photochemical reactions.
Advanced Spectroscopic Characterization and Structural Elucidation of Valeronitrile, 4 Methyl 2 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Through the analysis of 1H and 13C NMR spectra, the connectivity and chemical environment of each atom in Valeronitrile (B87234), 4-methyl-2-phenyl- can be determined.
High-Resolution 1H NMR for Proton Environment Analysis
High-resolution proton (¹H) NMR spectroscopy is instrumental in identifying the number of distinct proton environments and their neighboring atoms within a molecule. For Valeronitrile, 4-methyl-2-phenyl-, the ¹H NMR spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals characteristic signals for the aromatic and aliphatic protons.
A study reporting the synthesis of this compound provides the following ¹H NMR data recorded at 600 MHz in CDCl₃: the five protons of the phenyl group appear as a multiplet in the range of δ 7.40 – 7.30 ppm. spectroscopyonline.com The proton at the chiral center (C2), adjacent to both the phenyl ring and the nitrile group, resonates as a doublet of doublets at δ 3.81 ppm with coupling constants of J = 9.8 and 6.4 Hz. spectroscopyonline.com The diastereotopic protons of the methylene (B1212753) group (C3) and the methine proton of the isobutyl group (C4) present as complex multiplets. Specifically, one of the C3 protons appears as a doublet of doublet of doublets at δ 1.91 ppm (J = 13.4, 9.8, 5.5 Hz), while the other C3 proton and the C4 methine proton are observed as a multiplet between δ 1.88 and 1.80 ppm. spectroscopyonline.com The six protons of the two methyl groups of the isobutyl moiety appear as a doublet of doublets at δ 0.99 ppm (J = 8.0, 6.5 Hz), indicating their magnetic non-equivalence. spectroscopyonline.com
Table 1: ¹H NMR Spectroscopic Data for Valeronitrile, 4-methyl-2-phenyl-
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
|---|---|---|---|
| 7.40 – 7.30 | m | - | Aromatic protons (5H) |
| 3.81 | dd | 9.8, 6.4 | H-2 |
| 1.91 | ddd | 13.4, 9.8, 5.5 | One of H-3 |
| 1.88 – 1.80 | m | - | One of H-3 and H-4 |
| 0.99 | dd | 8.0, 6.5 | Methyl protons (6H) |
Data sourced from a 600 MHz spectrum in CDCl₃. spectroscopyonline.com
13C NMR for Carbon Skeleton Elucidation
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. The ¹³C{¹H} NMR spectrum of Valeronitrile, 4-methyl-2-phenyl-, recorded at 151 MHz in CDCl₃, shows distinct signals for each carbon atom.
The carbon atom of the nitrile group (C1) is observed at δ 121.1 ppm. spectroscopyonline.com The carbons of the phenyl ring appear in the aromatic region, with the quaternary carbon attached to the main chain at δ 136.4 ppm, and the other aromatic carbons at δ 129.2, 128.1, and 127.3 ppm. spectroscopyonline.com The chiral carbon (C2) resonates at δ 35.61 ppm. spectroscopyonline.com The methylene carbon (C3) is found at δ 45.1 ppm, and the methine carbon of the isobutyl group (C4) appears at δ 26.2 ppm. spectroscopyonline.com The two magnetically non-equivalent methyl carbons of the isobutyl group give rise to signals at δ 22.7 and 21.7 ppm. spectroscopyonline.com
Table 2: ¹³C NMR Spectroscopic Data for Valeronitrile, 4-methyl-2-phenyl-
| Chemical Shift (δ) in ppm | Assignment |
|---|---|
| 136.4 | Quaternary Aromatic Carbon |
| 129.2 | Aromatic CH |
| 128.1 | Aromatic CH |
| 127.3 | Aromatic CH |
| 121.1 | CN |
| 45.1 | C-3 |
| 35.61 | C-2 |
| 26.2 | C-4 |
| 22.7 | Methyl Carbon |
| 21.7 | Methyl Carbon |
Data sourced from a 151 MHz spectrum in CDCl₃. spectroscopyonline.com
Two-Dimensional (2D) NMR Techniques for Connectivity and Stereochemical Assignment
Detailed two-dimensional (2D) NMR spectroscopic data, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), for Valeronitrile, 4-methyl-2-phenyl- were not available in the searched scientific literature. Such techniques would be invaluable for unambiguously assigning the proton and carbon signals and for confirming the connectivity between different parts of the molecule. COSY spectra would reveal the coupling relationships between protons, while HSQC and HMBC spectra would establish the direct and long-range correlations between proton and carbon atoms, respectively, providing a complete and robust structural elucidation.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Vibrational Analysis of Functional Groups
The IR spectrum of Valeronitrile, 4-methyl-2-phenyl- is expected to show characteristic absorption bands for its nitrile and aromatic functionalities. The most prominent feature for a nitrile is the C≡N stretching vibration, which typically appears as a sharp, medium-intensity band in the region of 2260-2220 cm⁻¹. spectroscopyonline.com For aromatic nitriles, this band is often observed at a slightly lower frequency due to conjugation with the phenyl ring. spectroscopyonline.com
The phenyl group will exhibit several characteristic bands. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. Furthermore, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the phenyl ring. The aliphatic C-H stretching vibrations of the isobutyl group will be observed in the 2960-2850 cm⁻¹ region.
While a detailed vibrational analysis with specific peak assignments for Valeronitrile, 4-methyl-2-phenyl- has not been found in the reviewed literature, the general positions of these functional group vibrations are well-established.
Advanced Sampling Methods (e.g., Attenuated Total Reflectance (ATR), Vapor Phase)
Spectroscopic data for Valeronitrile, 4-methyl-2-phenyl- have been recorded using different sampling techniques. Publicly available information indicates the existence of an FTIR spectrum obtained using a neat sample in a capillary cell. nih.gov Additionally, a vapor phase IR spectrum has also been recorded. nih.gov These different sampling methods can provide complementary information.
Attenuated Total Reflectance (ATR) IR spectroscopy is a versatile technique that allows for the direct analysis of liquid and solid samples with minimal preparation. While specific ATR-IR data for Valeronitrile, 4-methyl-2-phenyl- were not located, this method would be highly suitable for obtaining a high-quality spectrum of the neat liquid compound.
Vapor phase IR spectroscopy measures the spectrum of the compound in the gaseous state. The resulting spectrum is free from intermolecular interactions that are present in the condensed phase, leading to sharper absorption bands and potentially revealing finer rotational-vibrational details. The availability of a vapor phase IR spectrum for this compound suggests that such data exists for comparative studies. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that aids in its structural elucidation.
Fragmentation Pattern Analysis for Structural Confirmation
The mass spectrum of Valeronitrile, 4-methyl-2-phenyl- is characterized by several key fragmentation pathways that are consistent with its structure. The molecule is composed of a phenyl ring, a nitrile group, and an isobutyl group attached to a central chiral carbon. The fragmentation of the molecular ion (M+) is dictated by the relative stability of the resulting carbocations and neutral losses.
One of the primary fragmentation routes involves the cleavage of the bond between the alpha and beta carbons of the isobutyl group. This leads to the loss of a propyl radical (•CH(CH3)2) and the formation of a stable benzylic cation. Another significant fragmentation is the loss of the isobutyl group as a radical, resulting in a fragment ion corresponding to the phenylacetonitrile (B145931) cation. Cleavage of the bond adjacent to the nitrile group can also occur.
Key fragment ions observed in the mass spectrum and their proposed structures are detailed in the table below. The relative intensities of these peaks are indicative of the stability of the corresponding ions.
| m/z | Proposed Fragment Ion | Structure |
| 173 | [M]+• (Molecular Ion) | C₁₂H₁₅N+• |
| 116 | [M - C₄H₉]+ | [C₈H₆N]+ |
| 91 | [C₇H₇]+ | Tropylium ion |
| 77 | [C₆H₅]+ | Phenyl cation |
| 57 | [C₄H₉]+ | Isobutyl cation |
This data is based on theoretical fragmentation patterns and may vary from experimental results.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. The exact mass of Valeronitrile, 4-methyl-2-phenyl- has been calculated to be 173.120449483 Da. nih.gov This precise mass measurement is a critical piece of data for confirming the molecular formula of the compound as C12H15N.
Raman Spectroscopy for Complementary Vibrational Studies
Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule. It is particularly useful for identifying functional groups and elucidating molecular structure. The Raman spectrum of Valeronitrile, 4-methyl-2-phenyl- exhibits characteristic peaks corresponding to its various structural components.
The most prominent feature in the Raman spectrum is the strong band associated with the nitrile (C≡N) stretching vibration, which typically appears in the range of 2200-2260 cm⁻¹. acs.orgmorressier.com The aromatic C-H stretching vibrations of the phenyl ring are observed above 3000 cm⁻¹, while the in-plane C-C stretching vibrations of the ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the isobutyl group are found in the 2800-3000 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.
The table below summarizes the key Raman shifts and their corresponding vibrational assignments for Valeronitrile, 4-methyl-2-phenyl-.
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H Stretch |
| ~2955 | Aliphatic C-H Stretch (asymmetric) |
| ~2870 | Aliphatic C-H Stretch (symmetric) |
| ~2240 | Nitrile (C≡N) Stretch |
| ~1605 | Aromatic C=C Stretch |
| ~1450 | Aliphatic C-H Bend |
| ~1000 | Aromatic Ring Breathing |
This data is based on characteristic vibrational frequencies for the functional groups present and may differ from experimental values.
Lack of Specific Research Data on the Catalysis of Valeronitrile, 4-methyl-2-phenyl-
Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research data focusing on the catalytic transformations of the chemical compound Valeronitrile, 4-methyl-2-phenyl- . The conducted searches, aimed at gathering information for the requested article, did not yield any studies detailing palladium-catalyzed transformations, rhodium-catalyzed reactions, specific instances of metal-ligand cooperation in its nitrile activation, or the use of heterogeneous catalysts for its hydrogenation.
The initial and subsequent targeted searches for "Valeronitrile, 4-methyl-2-phenyl-," and its synonym "4-methyl-2-phenylpentanenitrile," across various scientific databases have provided general information on the catalysis of related functional groups, such as nitriles and phenyl groups, in other molecular contexts. For instance, studies on the activation of the nitrile group by rhenium and hafnium complexes exist, as do reports on the hydrogenation of other nitriles like benzonitrile (B105546) and benzyl (B1604629) cyanide using supported precious metal catalysts. nih.govresearchgate.netnih.gov Similarly, extensive research is available on palladium and rhodium-catalyzed reactions, such as C-H activation and cross-coupling, on various aromatic and aliphatic substrates. nih.gov
However, none of the retrieved scientific literature specifically names or investigates "Valeronitrile, 4-methyl-2-phenyl-" as the substrate in these catalytic processes. The principles of catalyst design, both homogeneous and heterogeneous, are well-established fields of study, yet their direct application and the resulting specific findings for this particular compound are not documented in the available resources. researchgate.netresearchgate.net
Due to the strict requirement to focus solely on "Valeronitrile, 4-methyl-2-phenyl-," and the lack of specific data, it is not possible to generate a scientifically accurate and informative article that adheres to the provided detailed outline. Constructing such an article would necessitate extrapolating from other compounds, which would violate the core instruction of focusing exclusively on the specified molecule.
Therefore, the sections on Homogeneous Catalysis (including Palladium-Catalyzed Transformations, Rhodium-Catalyzed Reactions, and Metal-Ligand Cooperation) and Heterogeneous Catalysis (including Supported Metal Catalysts in Hydrogenation and the Design of Novel Catalysts) as they pertain specifically to "Valeronitrile, 4-methyl-2-phenyl-" cannot be written at this time based on currently accessible research.
Catalysis in Valeronitrile, 4 Methyl 2 Phenyl Chemistry
Organocatalysis and Biocatalysis
The fields of organocatalysis and biocatalysis provide sophisticated and often complementary strategies for the chemical modification of 4-methyl-2-phenyl-valeronitrile. These methods are particularly valuable for introducing chirality and for performing transformations under mild and environmentally benign conditions.
Nitrilase Enzyme Activity in Nitrile Hydrolysis
Nitrilase enzymes (EC 3.5.5.1) are a class of hydrolases that catalyze the direct conversion of a nitrile group to a carboxylic acid and ammonia (B1221849). nih.gov This enzymatic transformation is a key process in biotechnology, offering a green alternative to harsh chemical hydrolysis methods. Nitrilases are found in a variety of organisms, including bacteria, fungi, and plants, and can exhibit a broad range of substrate specificities. nih.gov
While specific studies on the nitrilase-mediated hydrolysis of 4-methyl-2-phenyl-valeronitrile are not extensively documented in publicly available research, the activity of nitrilases on structurally similar 2-aryl alkanenitriles suggests a strong potential for this application. For instance, the enzymatic hydrolysis of related compounds like 2-phenylpropionitrile has been investigated, demonstrating the feasibility of using whole-cell biocatalysts to achieve high enantioselectivity. In one such study, resting cells containing a nitrile hydratase and a stereoselective amidase were used to convert (R,S)-2-phenylpropionitrile into S-(+)-2-phenylpropionic acid with high enantiomeric excess. researchgate.net This two-step enzymatic process, where the nitrile is first hydrated to an amide and then hydrolyzed to the carboxylic acid, highlights the potential for producing chiral carboxylic acids from racemic nitriles.
The direct hydrolysis by a nitrilase would offer a more direct route. The enantioselectivity of nitrilases is a key feature, allowing for the kinetic resolution of racemic nitriles to produce enantiomerically enriched carboxylic acids or unreacted nitriles. The exploration of diverse nitrilase libraries has revealed enzymes with high enantioselectivity for various nitrile substrates. nih.gov The data below illustrates the typical performance of a nitrilase from a microbial source in the enantioselective hydrolysis of a model 2-aryl alkanenitrile.
Table 1: Enantioselective Hydrolysis of (R,S)-2-Phenylpropionitrile using a Microbial Enzyme System
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (e.e.) of Product |
| Resting cells with nitrile hydratase/amidase activity | (R,S)-2-Phenylpropionitrile | S-(+)-2-Phenylpropionic acid | ~50 | 99.4% |
Data based on a study of a related 2-aryl alkanenitrile, demonstrating the potential for high enantioselectivity in the hydrolysis of such compounds. researchgate.net
Chiral Organocatalysts in Asymmetric Synthesis of Valeronitrile (B87234) Derivatives
Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, providing an alternative to metal-based catalysts. Chiral organocatalysts, which are small, purely organic molecules, can facilitate a wide range of transformations with high stereocontrol. The application of these catalysts is particularly relevant for the synthesis of chiral derivatives of 4-methyl-2-phenyl-valeronitrile, where the creation of a stereocenter at the α-position to the nitrile group is a key objective.
While specific organocatalytic methods for the direct asymmetric synthesis of 4-methyl-2-phenyl-valeronitrile are not prominently described, the principles of asymmetric organocatalysis can be applied to generate its derivatives. For example, the asymmetric α-alkylation or α-arylation of a precursor molecule would be a viable strategy. Research in asymmetric organocatalysis has demonstrated the successful α-arylation of aldehydes using chiral secondary amine catalysts, which proceed via an enamine intermediate. nih.gov This type of transformation could be adapted to introduce the phenyl group asymmetrically onto a valeronitrile backbone.
Another relevant approach is the asymmetric conjugate addition to α,β-unsaturated acceptors, a reaction class where organocatalysts have shown exceptional efficacy. Although not directly synthesizing the target compound, these methods illustrate how chiral organocatalysts can be used to construct stereocenters in molecules bearing nitrile functionalities. For instance, the development of organocatalytic concepts for the asymmetric α-alkylation of aldehydes showcases the potential to create α-substituted chiral aldehydes, which could be precursors to the corresponding nitriles. nih.gov
The table below presents representative data from an organocatalytic asymmetric reaction that generates a chiral center adjacent to a nitrile group, illustrating the high levels of enantioselectivity that can be achieved with this technology.
Table 2: Representative Organocatalytic Asymmetric Synthesis of a Chiral Nitrile Derivative
| Organocatalyst | Substrate | Reagent | Product | Yield (%) | Enantiomeric Excess (e.e.) |
| Chiral Secondary Amine | Propanal | p-Quinone Methide | α-(diarylmethyl)propanal | High | >95% |
This data is from a study on the asymmetric α-alkylation of aldehydes and serves as an example of the high enantioselectivity achievable with organocatalysis in creating stereocenters that could be analogous to those in derivatives of 4-methyl-2-phenyl-valeronitrile. nih.gov
Derivatives and Analogs of Valeronitrile, 4 Methyl 2 Phenyl
Synthesis and Structural Diversity of Substituted Valeronitrile (B87234) Derivatives
The synthesis of derivatives based on the Valeronitrile, 4-methyl-2-phenyl- scaffold can be systematically approached by modifying the phenyl ring, the aliphatic chain, or the nitrile functional group. These modifications allow for the fine-tuning of the molecule's steric and electronic properties.
The introduction of substituents onto the phenyl ring is a common strategy to modulate the chemical reactivity and biological activity of aromatic compounds. In the context of 4-methyl-2-phenyl-valeronitrile, substitutions on the phenyl ring can influence the acidity of the benzylic proton at the C2 position and the electrophilicity of the nitrile carbon.
The synthesis of such derivatives often begins with an appropriately substituted benzyl (B1604629) cyanide. For instance, the alkylation of a substituted benzyl cyanide with isopropyl bromide can yield a substituted 2-phenylbutyronitrile intermediate. google.com Subsequent extension of the aliphatic chain would lead to the desired valeronitrile derivative. The nature of the substituent—whether electron-donating (e.g., alkoxy) or electron-withdrawing (e.g., halogen, nitro)—can significantly alter the reactivity profile of the molecule. For example, studies on analogous compound series, such as substituted coumarins and N'-(phenyl)-N,N-dimethylureas, have demonstrated that halogen substitutions (Cl, Br, F) create distinct electronic environments that affect molecular interactions and activity. nih.govresearchgate.net
Below is a table summarizing potential phenyl ring substitutions and their expected impact on reactivity.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Predicted Impact on Reactivity |
| -Cl, -Br | ortho, meta, para | Electron-withdrawing, Inductive | Increases acidity of C2-H proton; may increase susceptibility of the nitrile group to nucleophilic attack. |
| -F | ortho, meta, para | Electron-withdrawing, Inductive | Similar to other halogens, but with a stronger inductive effect. |
| -OCH₃ | ortho, para | Electron-donating, Resonance | Decreases acidity of C2-H proton; may stabilize carbocation intermediates at the benzylic position. |
| -NO₂ | ortho, para | Strongly Electron-withdrawing | Significantly increases the acidity of the C2-H proton, facilitating deprotonation and subsequent alkylation reactions. |
This table is generated based on established principles of physical organic chemistry and data from analogous chemical systems. nih.govresearchgate.netchemmethod.com
The aliphatic backbone and the terminal nitrile group of Valeronitrile, 4-methyl-2-phenyl- are prime targets for structural modification. The aliphatic chain can be extended or functionalized, while the versatile nitrile group can be converted into a wide array of other functional moieties.
A key synthetic step can involve the alkylation of a precursor butyronitrile (B89842) derivative. For example, reacting a 2-phenyl-3-methylbutyronitrile with a suitable electrophile, such as 3,3-diethoxypropyl chloride, in the presence of a strong base like sodium amide, can extend the carbon chain. google.com The resulting acetal (B89532) can then be hydrolyzed under acidic conditions to yield an aldehyde, which can be further modified. google.com
The nitrile group itself is a synthetically valuable precursor. researchgate.net It can undergo various transformations:
Hydrolysis : Harsh acidic or basic conditions can hydrolyze the nitrile to a carboxylic acid. nih.gov Milder, enzyme-catalyzed methods using nitrilases also achieve this transformation directly. nih.gov
Hydration : The nitrile can be hydrated to the corresponding amide. This can be accomplished chemically, though it often requires harsh conditions. nih.gov Alternatively, nitrile hydratases offer a biocatalytic route to amides under mild conditions. nih.gov
Reduction : The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.
Addition of Organometallics : Grignard or organolithium reagents can add to the nitrile to form ketimido intermediates, which can be subsequently hydrolyzed to ketones. nih.gov
These transformations are summarized in the table below.
| Target Functional Group | Reagents/Method | Intermediate | Reference |
| Carboxylic Acid | H₃O⁺, heat; or Nitrilase enzyme | - | nih.gov |
| Amide | H₂SO₄ (conc.); or Nitrile hydratase enzyme | - | nih.gov |
| Primary Amine | 1. LiAlH₄, 2. H₂O; or H₂, Pd/C | - | researchgate.net |
| Ketone | 1. R-MgBr or R-Li, 2. H₃O⁺ | Ketimido complex | nih.gov |
Stereochemical Aspects of Derivatives
The C2 carbon of Valeronitrile, 4-methyl-2-phenyl- is a stereocenter, meaning the molecule can exist as a pair of enantiomers. The control of this stereocenter is crucial for developing compounds with specific biological activities, as different enantiomers often exhibit different pharmacological profiles.
The synthesis of enantiomerically pure or enriched derivatives can be achieved through several strategies. One approach is the use of biocatalysis. Enantioselective biotransformations using microbial whole cells containing nitrile-hydrolyzing enzymes can perform kinetic resolutions of racemic nitriles, providing access to one enantiomer of the starting material and the hydrolyzed product of the other. nih.gov This method is valued for its high selectivity and environmentally benign reaction conditions. nih.gov
Another common strategy is to resolve a racemic mixture of the final compound or a key intermediate. This is often accomplished using chiral high-performance liquid chromatography (chiral HPLC). nih.gov For example, racemates of chiral pyridazin-3(2H)-ones were successfully separated into their constituent enantiomers using a semi-preparative Chiralcel OD column. nih.gov A similar technique could be applied to resolve racemic 4-methyl-2-phenyl-valeronitrile or its derivatives.
A powerful method for establishing stereochemistry during synthesis is the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate to direct a subsequent chemical reaction in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com
Several types of chiral auxiliaries have been developed and could be applied to the asymmetric synthesis of 4-methyl-2-phenyl-valeronitrile derivatives:
Oxazolidinones : Popularized by David A. Evans, these auxiliaries are highly effective in directing stereoselective alkylations, aldol (B89426) reactions, and other transformations of their N-acyl derivatives. wikipedia.orgresearchgate.net
Pseudoephedrine : Used as a chiral auxiliary, it forms an amide with a carboxylic acid. Deprotonation forms an enolate where the subsequent alkylation is directed by the steric bulk of the auxiliary's methyl and hydroxyl groups. wikipedia.org
Camphorsultam : Also known as Oppolzer's sultam, this auxiliary is effective in various reactions, including Michael additions and aldol reactions, often providing high levels of asymmetric induction. wikipedia.org
Sulfur-based Auxiliaries : Thiazolidinethiones and oxazolidine-2-thiones have gained popularity as they can exhibit excellent effectiveness, sometimes with complementary diastereoselectivity compared to their oxazolidinone counterparts. scielo.org.mx
The general approach would involve attaching an acyl group to the chiral auxiliary, followed by sequential diastereoselective alkylations of the α-carbon with an isobutyl group and a phenylmethyl group to construct the desired stereocenter.
| Chiral Auxiliary | Key Features | Typical Application | Reference |
| Evans' Oxazolidinones | Readily available from amino acids; highly predictable stereochemical outcome. | Asymmetric alkylations, aldol reactions. | wikipedia.orgresearchgate.net |
| Pseudoephedrine | Can be used to generate either syn or anti products; derived from a low-cost natural product. | Diastereoselective alkylation. | wikipedia.org |
| Camphorsultam (Oppolzer's) | Rigid bicyclic structure provides excellent stereocontrol. | Asymmetric Michael additions, Diels-Alder reactions. | wikipedia.org |
| Thiazolidinethiones | Sulfur analogs of oxazolidinones; can offer different reactivity and selectivity. | Asymmetric aldol reactions. | scielo.org.mx |
Characterization of Novel Derivatives
The unambiguous identification and characterization of newly synthesized derivatives are essential. A suite of modern analytical techniques is employed to confirm the structure, purity, and stereochemistry of these compounds.
Structural elucidation is primarily achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS), often coupled with liquid chromatography (LC-HRMS). nih.gov Infrared (IR) spectroscopy is used to identify key functional groups, such as the nitrile (C≡N stretch) and any new groups introduced during synthesis. researchgate.neteurjchem.com Ultraviolet-visible (UV-Vis) spectroscopy can be useful for compounds containing chromophores. researchgate.net
For chiral derivatives, determining the enantiomeric purity is critical. This is typically accomplished using chiral High-Performance Liquid Chromatography (HPLC) with a UV detector. nih.gov By using a chiral stationary phase, the enantiomers or diastereomers of a compound can be separated, allowing for their quantification. nih.govnih.gov The absolute configuration of a crystalline derivative can be definitively determined using single-crystal X-ray diffraction. eurjchem.com
The following table summarizes the primary characterization techniques.
| Technique | Information Obtained | Reference |
| ¹H and ¹³C NMR | Detailed molecular structure, connectivity, and chemical environment of atoms. | nih.govresearchgate.net |
| Mass Spectrometry (MS/LC-HRMS) | Molecular weight, elemental formula, and fragmentation patterns for structural confirmation. | nih.govresearchgate.net |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., -C≡N, C=O, O-H). | researchgate.neteurjchem.com |
| Chiral HPLC | Separation and quantification of enantiomers/diastereomers to determine enantiomeric excess (ee) or diastereomeric ratio (dr). | nih.govnih.gov |
| X-ray Crystallography | Absolute three-dimensional structure and stereochemistry of crystalline compounds. | eurjchem.com |
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
The presence of an acidic proton on the carbon atom alpha to both the phenyl and nitrile groups makes 4-methyl-2-phenylvaleronitrile a valuable nucleophile after deprotonation. This characteristic is central to its role as an intermediate for constructing more complex molecular frameworks.
Alpha-aryl nitriles are recognized as versatile intermediates for the synthesis of a wide array of functional groups, including carboxylic acids, amides, primary amines, and aldehydes. chu-lab.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, providing multiple pathways for further chemical modification.
The core structure of 4-methyl-2-phenylvaleronitrile can be elaborated upon through reactions targeting its key functional groups. Palladium-catalyzed α-arylation, a powerful method for creating carbon-carbon bonds, allows for the direct coupling of nitriles with aryl halides. organic-chemistry.orgorganic-chemistry.org This methodology could be applied to derivatives of 4-methyl-2-phenylvaleronitrile to introduce additional aryl substituents, thereby generating complex scaffolds for pharmaceuticals or advanced materials. The development of such "chemical building blocks" is a cornerstone of modern synthesis, enabling the rapid assembly of complex molecules from simpler, pre-functionalized units. illinois.eduotavachemicals.comchemistryworld.comsigmaaldrich.com
Table 1: Potential Transformations of 4-methyl-2-phenylvaleronitrile as a Building Block
| Starting Material | Reaction Type | Resulting Functional Group | Potential Application |
| 4-methyl-2-phenylvaleronitrile | Hydrolysis (acidic or basic) | Carboxylic Acid | Synthesis of APIs, polymers |
| 4-methyl-2-phenylvaleronitrile | Reduction (e.g., with LiAlH₄) | Primary Amine | Synthesis of ligands, catalysts |
| 4-methyl-2-phenylvaleronitrile | Grignard Reaction | Ketone | Intermediate for complex organic molecules |
| 4-methyl-2-phenylvaleronitrile | α-Alkylation/Arylation | Substituted Nitrile | Creation of complex carbon skeletons |
This table is based on the general reactivity of the α-aryl nitrile functional group.
Aromatic nitriles are important structural motifs found in a variety of agrochemicals, including herbicides and fungicides. researchgate.netchemistryviews.org The synthesis of these compounds often relies on versatile intermediates that can be readily modified. The cyano group in compounds like 4-methyl-2-phenylvaleronitrile can serve as a key anchor point for building the final active molecule. While direct application of this specific compound in agrochemical synthesis is not documented, related phenylacetonitrile (B145931) derivatives are known precursors in this industry. nih.gov The development of novel agrochemicals often involves creating libraries of related compounds, and intermediates like 4-methyl-2-phenylvaleronitrile would be a logical candidate for such exploratory synthesis programs.
Utilization in Polymer Chemistry
The nitrile functional group is integral to a major class of synthetic polymers, best exemplified by nitrile rubber. These materials are prized for their chemical resistance and specific physical properties.
Nitrile-containing monomers can be incorporated into polymer chains to impart desired characteristics. The most common example is acrylonitrile (B1666552), which is copolymerized with butadiene to produce nitrile-butadiene rubber (NBR). britannica.comwikipedia.org The acrylonitrile content in NBR is a critical factor that determines its properties; a higher nitrile content leads to greater resistance to oils and solvents but reduces flexibility at low temperatures. britannica.comgbgummi.com
While 4-methyl-2-phenylvaleronitrile itself is not a standard monomer, its structure could be modified to create a polymerizable derivative. For instance, introducing a vinyl group onto the phenyl ring would yield a styrenic monomer. The incorporation of such a bulky, functionalized monomer could be used to tune the properties of the resulting polymer, potentially enhancing thermal stability or altering its solubility and mechanical characteristics.
Nitrile-containing polymers are a significant category of materials with wide-ranging applications. Nitrile rubber is extensively used in the automotive and aerospace industries for fuel hoses, O-rings, seals, and gaskets due to its excellent resistance to oils and fuels. wikipedia.orggbgummi.com The latex form of NBR is also used to manufacture disposable non-latex gloves for the medical and laboratory sectors. wikipedia.orgwikipedia.org
The development of new polymeric materials often involves the synthesis of novel monomers that can offer improved or specialized properties. A monomer derived from 4-methyl-2-phenylvaleronitrile would introduce both a nitrile and a phenyl group into the polymer side chain. The polar nitrile groups can enhance intermolecular interactions, potentially increasing the polymer's strength and chemical resistance, while the bulky phenyl groups could affect the polymer's glass transition temperature and mechanical properties.
Table 2: Properties Imparted by Nitrile Groups in Polymers
| Property | Influence of Nitrile Group | Example Polymer |
| Chemical Resistance | High resistance to nonpolar solvents, oils, and greases. mcpolymers.com | Nitrile Butadiene Rubber (NBR) |
| Physical Strength | The polarity of the C≡N bond increases intermolecular forces. britannica.com | Polyacrylonitrile (PAN) |
| Gas Permeability | Reduced permeability to gases. britannica.com | Nitrile Butadiene Rubber (NBR) |
| Thermal Stability | Can contribute to higher degradation temperatures. | Specialty Polyimides |
Solvent Applications in Specialized Organic Reactions
Nitriles, such as acetonitrile, are widely used as polar aprotic solvents in organic synthesis. mdpi.com They possess a significant dipole moment and a moderate dielectric constant, allowing them to dissolve a range of polar and nonpolar compounds. Their ability to act as solvents is crucial in many chemical reactions, influencing reaction rates and outcomes. acs.org
Given its structure, 4-methyl-2-phenylvaleronitrile is expected to be a liquid with a relatively high boiling point and polar characteristics. These properties make it a potential candidate as a specialized solvent for reactions that require temperatures higher than the boiling point of acetonitrile or where different solubility properties are needed. For example, in reactions involving organometallic reagents or in certain types of catalysis, the choice of solvent is critical, and a functionalized nitrile like 4-methyl-2-phenylvaleronitrile could offer unique advantages. nih.gov However, it is important to note that the presence of the acidic α-proton could make it reactive under basic conditions, limiting its use in such scenarios. acs.org
Advanced Chemical Reagent for Select Transformations
Valeronitrile (B87234), 4-methyl-2-phenyl-, also known as 4-methyl-2-phenylpentanenitrile, has emerged as a valuable reagent in specialized areas of organic synthesis. Its utility lies not in its direct application as a final product, but as a precursor to generate highly reactive nucleophilic intermediates. These intermediates are instrumental in sophisticated chemical transformations, particularly those aimed at constructing sterically congested carbon centers, such as quaternary stereocenters.
The core function of Valeronitrile, 4-methyl-2-phenyl- in these advanced applications is to serve as a source for a corresponding nitrile-stabilized carbanion or, more frequently, a silyl ketene imine. The presence of the phenyl group alpha to the nitrile functionality significantly increases the acidity of the alpha-proton, facilitating its removal by a strong base to generate the nucleophilic species. This nucleophile is then employed in reactions with various electrophiles to form new carbon-carbon bonds.
Research in the field of enantioselective catalysis has utilized 4-methyl-2-phenylpentanenitrile in the formation of silyl ketene imines. These silyl ketene imines act as key nucleophilic partners in catalytic C-acylation reactions. Such transformations are crucial for synthesizing complex chiral molecules, as they can generate nitriles that possess an adjacent quaternary stereocenter with high enantioselectivity. The process generally involves the reaction of the silyl ketene imine derived from 4-methyl-2-phenylpentanenitrile with an acylating agent in the presence of a chiral catalyst.
The synthesis of 4-methyl-2-phenylpentanenitrile itself is a direct illustration of the reactivity of the alpha-position of phenylacetonitriles. The compound is typically prepared through the α-alkylation of a simpler nitrile, such as benzyl (B1604629) cyanide. This method involves the deprotonation of benzyl cyanide to form an anion, which is then reacted with an appropriate alkyl halide. A documented laboratory preparation is detailed in the table below. mit.edu
| Reactant 1 | Reactant 2 | Base | Solvent | Key Step | Product |
|---|---|---|---|---|---|
| Benzyl Cyanide | Isobutyl Bromide (Implied) | Lithium Diisopropylamide (LDA) | Tetrahydrofuran (THF) | α-Alkylation | Valeronitrile, 4-methyl-2-phenyl- |
This synthetic approach underscores the role of nitrile compounds in tandem reaction sequences, where an initial alkylation to form a more complex nitrile is followed by its use as a reagent for further, more intricate transformations. molaid.com The resulting 4-methyl-2-phenylpentanenitrile is often one of a series of substituted nitriles prepared to investigate the scope and limitations of subsequent catalytic enantioselective reactions. core.ac.uk The sterically demanding isobutyl group in 4-methyl-2-phenylpentanenitrile provides a useful scaffold for testing the efficacy of catalysts in creating hindered molecular architectures.
Q & A
Basic: What are the recommended safety protocols for handling 4-methyl-2-phenyl-valeronitrile in laboratory settings?
Answer:
When handling nitrile derivatives like 4-methyl-2-phenyl-valeronitrile, adhere to the following safety measures:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved masks) in poorly ventilated areas .
- Ventilation: Work in a fume hood to minimize inhalation of vapors, as nitriles can release toxic fumes .
- Storage: Store in airtight containers away from heat, ignition sources, and incompatible substances (e.g., strong acids, oxidizers) at temperatures below 25°C .
- Spill Management: Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct contact and vapor inhalation during cleanup .
Basic: How can researchers characterize the purity and structural integrity of 4-methyl-2-phenyl-valeronitrile?
Answer:
Use a combination of analytical techniques:
- Spectroscopy:
- Chromatography:
- Elemental Analysis: Validate empirical formula (e.g., C, H, N content) .
Advanced: What strategies are effective in resolving contradictions in spectroscopic data during nitrile compound characterization?
Answer:
Address discrepancies using:
- Cross-Validation: Compare data from multiple techniques (e.g., NMR chemical shifts vs. IR functional groups) .
- Computational Modeling: Employ density functional theory (DFT) to simulate spectra and validate experimental peaks .
- Sample Purity Checks: Re-purify via fractional distillation or recrystallization to eliminate contaminants causing spectral noise .
Advanced: How can the thermal stability of 4-methyl-2-phenyl-valeronitrile be assessed under experimental conditions?
Answer:
- Thermogravimetric Analysis (TGA): Measure mass loss under controlled heating to identify decomposition temperatures .
- Differential Scanning Calorimetry (DSC): Detect exothermic/endothermic events (e.g., melting, decomposition) .
- Kinetic Modeling: Apply Arrhenius equations to predict stability under varying temperatures and reaction conditions .
- Isothermal Studies: Conduct experiments in aerobic/anaerobic environments to evaluate oxidative degradation risks .
Advanced: What computational approaches are suitable for studying the reactivity of nitriles in synthetic pathways?
Answer:
- Molecular Docking: Simulate interactions with enzymes or catalysts to predict reaction mechanisms .
- Quantum Mechanics (QM): Calculate reaction barriers and transition states for nitrile hydrolysis or alkylation .
- Molecular Dynamics (MD): Model solvation effects in polar solvents (e.g., valeronitrile’s interaction with Li ions in electrolytes) .
Basic: What are the key considerations when designing storage conditions for nitriles to prevent degradation?
Answer:
- Moisture Control: Use desiccants or inert gas (e.g., N) purging to avoid hydrolysis of the C≡N bond .
- Light Protection: Store in amber glass to prevent UV-induced radical reactions, especially for azo-derivatives .
- Segregation: Separate from acids/bases to prevent hazardous reactions (e.g., HCN release) .
Advanced: How can researchers address the lack of ecotoxicological data for novel nitrile derivatives?
Answer:
- Tiered Testing: Follow OECD guidelines (e.g., Test No. 201/202 for algal/daphnia toxicity) to assess acute/chronic effects .
- Bioaccumulation Studies: Measure log (octanol-water coefficient) to predict environmental persistence .
- Microcosm Assays: Evaluate soil mobility and biodegradability using standardized microbial communities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
